molecular formula C15H14N2O B2783452 5-(Benzyloxy)-1-methyl-1,3-benzodiazole CAS No. 93732-50-4

5-(Benzyloxy)-1-methyl-1,3-benzodiazole

Cat. No.: B2783452
CAS No.: 93732-50-4
M. Wt: 238.29
InChI Key: YPQOZSUXATYKAY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-1,3-benzodiazole: is an organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of the benzyloxy group and the methyl group on the benzodiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole typically involves the reaction of 5-hydroxy-1-methyl-1,3-benzodiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like zinc in dilute mineral acid.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Zinc or tin in dilute hydrochloric acid.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro and halogenated benzodiazole derivatives.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-1-methyl-1,3-benzodiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the benzodiazole ring provides structural stability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(Benzyloxy)-2-methyl-1,3-benzodiazole
  • 5-(Benzyloxy)-1-ethyl-1,3-benzodiazole
  • 5-(Benzyloxy)-1-methyl-2,3-benzodiazole

Comparison: Compared to its analogs, 5-(Benzyloxy)-1-methyl-1,3-benzodiazole exhibits unique chemical reactivity due to the position of the benzyloxy and methyl groups. This positional isomerism affects its electronic properties and, consequently, its reactivity and interaction with biological targets. The presence of the benzyloxy group at the 5-position enhances its potential as a pharmacophore, making it more effective in certain biological applications.

Properties

IUPAC Name

1-methyl-5-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-11-16-14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOZSUXATYKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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